molecular formula C10H8N2O3 B12818238 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester

Cat. No.: B12818238
M. Wt: 204.18 g/mol
InChI Key: CTCGMZQEPLDHFL-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester is a heterocyclic compound that belongs to the quinazoline familyQuinazoline derivatives are known for their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in acetic acid, leading to the formation of the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different substituents, which exhibit unique biological activities and potential therapeutic applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Shows promising anticancer and anti-inflammatory properties, leading to its investigation as a potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and ultimately causing cell death. For example, it can inhibit topoisomerase II, leading to DNA double-strand breaks and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester stands out due to its unique combination of biological activities and its potential for use in various therapeutic applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry .

Biological Activity

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological profile, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, characterized by a bicyclic structure that includes a quinazoline ring. The methyl ester modification enhances its solubility and bioavailability, making it a promising candidate for drug development.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. For instance:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in a study involving the MDA-MB-231 breast cancer cell line, compounds derived from quinazolinone showed IC50 values ranging from 0.36 to 40.90 μM, with specific derivatives demonstrating even lower values .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Quinazolinone derivatives are known to act as small molecule inhibitors targeting kinases and other proteins critical for tumor growth .

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • COX Inhibition : Quinazolinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. A study reported that specific hybrids demonstrated significant COX-2 selective inhibition, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in various studies:

  • Broad Spectrum : Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their interaction with microbial targets, leading to effective inhibition of bacterial growth .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of modified quinazolinones revealed that the introduction of various substituents significantly altered their biological activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against Caco-2 and A549 cancer cell lines .

CompoundCell LineIC50 Value (μM)
CA1-eA278022.76
CA1-gHepG-237.59
CA1-fMDA-MB-23170–90

Case Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, several quinazolinone derivatives were synthesized and tested for their ability to inhibit lipoxygenase (LOX) activity. The results indicated that certain esters displayed LOX-inhibiting activities comparable to standard reference compounds like nordihydroguaiaretic acid .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 2-oxo-1H-quinazoline-8-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-9(13)7-4-2-3-6-5-11-10(14)12-8(6)7/h2-5H,1H3,(H,11,12,14)

InChI Key

CTCGMZQEPLDHFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)N=C2

Origin of Product

United States

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